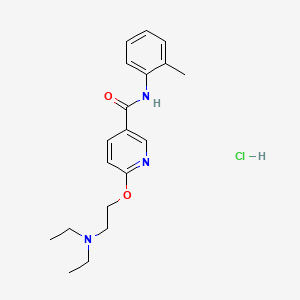![molecular formula C20H14S B14452837 2-[2-(Anthracen-2-YL)ethenyl]thiophene CAS No. 78405-84-2](/img/structure/B14452837.png)
2-[2-(Anthracen-2-YL)ethenyl]thiophene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[2-(Anthracen-2-YL)ethenyl]thiophene is an organic compound that combines the structural features of anthracene and thiophene Anthracene is a polycyclic aromatic hydrocarbon known for its photophysical properties, while thiophene is a sulfur-containing heterocycle
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Anthracen-2-YL)ethenyl]thiophene typically involves the coupling of anthracene derivatives with thiophene derivatives. One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the reaction of a boronic acid derivative of anthracene with a halogenated thiophene in the presence of a palladium catalyst . The reaction is usually carried out in an inert atmosphere using solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using continuous flow reactors for better control, and employing scalable purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
2-[2-(Anthracen-2-YL)ethenyl]thiophene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or sulfoxides, depending on the reagents used.
Reduction: Reduction reactions can convert the double bonds to single bonds, altering the electronic properties of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the anthracene or thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and vanadyl acetylacetonate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are often employed in substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield anthraquinone derivatives, while substitution reactions can produce a variety of functionalized anthracene-thiophene compounds.
科学的研究の応用
2-[2-(Anthracen-2-YL)ethenyl]thiophene has several scientific research applications:
Organic Electronics: The compound is used in the development of organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) due to its favorable electronic properties.
Photophysics: Its photophysical properties make it suitable for use in fluorescent probes and organic scintillators.
Material Science: The compound is explored for its potential in creating new materials with unique optical and electronic properties.
作用機序
The mechanism by which 2-[2-(Anthracen-2-YL)ethenyl]thiophene exerts its effects is primarily related to its electronic structure. The conjugated system of anthracene and thiophene allows for efficient electron delocalization, which is crucial for its photophysical and electronic properties. The compound can interact with various molecular targets through π-π stacking interactions and other non-covalent interactions, influencing its behavior in different applications .
類似化合物との比較
Similar Compounds
9,10-Diphenylanthracene: Known for its high fluorescence quantum yield and used in similar applications.
2-(10-Bromoanthracene-9-yl)thiophene: A related compound with similar structural features but different reactivity and applications.
Uniqueness
2-[2-(Anthracen-2-YL)ethenyl]thiophene is unique due to its combination of anthracene and thiophene, which imparts distinct electronic and photophysical properties. This makes it particularly valuable in applications requiring specific optical and electronic characteristics.
特性
CAS番号 |
78405-84-2 |
|---|---|
分子式 |
C20H14S |
分子量 |
286.4 g/mol |
IUPAC名 |
2-(2-anthracen-2-ylethenyl)thiophene |
InChI |
InChI=1S/C20H14S/c1-2-5-17-14-19-12-15(8-10-20-6-3-11-21-20)7-9-18(19)13-16(17)4-1/h1-14H |
InChIキー |
BFBUWRVPDCVFIH-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C=C3C=C(C=CC3=CC2=C1)C=CC4=CC=CS4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[(4-Bromophenyl)(methylsulfanyl)methylidene]morpholin-4-ium iodide](/img/structure/B14452774.png)
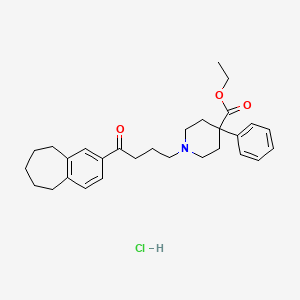

![3-Methyl-2-phenyl-1,2,3,5-tetrahydro[1,2,4]triazolo[5,1-a]isoindol-4-ium perchlorate](/img/structure/B14452796.png)

![2-(4-benzylphenyl)tetrahydroimidazo[1,5-a]pyridine-1,3(2H,5H)-dione](/img/structure/B14452810.png)
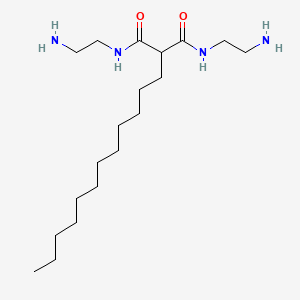
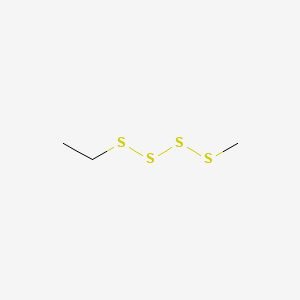
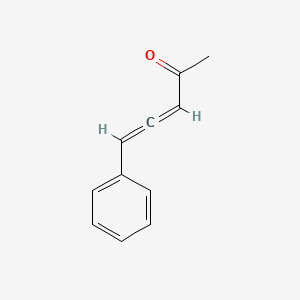
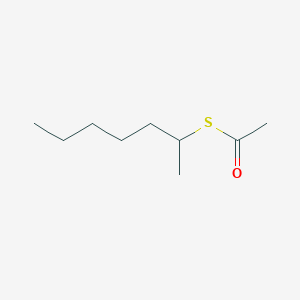
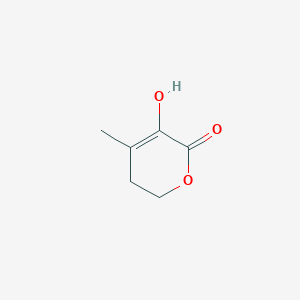
![1-Cyclohexene, 4,4-dimethyl-1-[(trimethylsilyl)oxy]-](/img/structure/B14452857.png)
